N-(4-bromobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
CAS No.: 1111014-01-7
Cat. No.: VC4196629
Molecular Formula: C23H15BrFN5O2
Molecular Weight: 492.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111014-01-7 |
|---|---|
| Molecular Formula | C23H15BrFN5O2 |
| Molecular Weight | 492.308 |
| IUPAC Name | N-[(4-bromophenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
| Standard InChI | InChI=1S/C23H15BrFN5O2/c24-16-7-4-13(5-8-16)12-26-22(31)15-6-9-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-2-1-3-17(25)10-14/h1-11,29H,12H2,(H,26,31) |
| SMILES | C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused triazolo[1,5-a]quinazoline core, substituted at three critical positions:
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N-(4-Bromobenzyl) Group: A brominated benzyl moiety attached to the carboxamide nitrogen, enhancing lipophilicity and potential receptor-binding interactions.
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3-(3-Fluorophenyl) Substituent: A fluorine atom at the meta position of the phenyl ring, which improves metabolic stability and electronic effects.
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5-Oxo-4,5-Dihydroquinazoline: A partially saturated quinazoline ring with a ketone group, contributing to planar rigidity and hydrogen-bonding capacity .
The SMILES notation (C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)Br) and InChI key provide unambiguous structural representation.
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 492.308 g/mol |
| CAS Number | 1111014-01-7 |
| IUPAC Name | N-[(4-Bromophenyl)methyl]-3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
| Topological Polar Surface Area | 97.6 Ų |
The bromine and fluorine atoms contribute to a halogen-rich structure, favoring interactions with hydrophobic protein pockets.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting from commercially available quinazoline precursors :
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the dihydroquinazolinone scaffold .
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Triazole Annulation: Reaction with hydrazine derivatives introduces the triazole ring via cycloaddition or nucleophilic substitution .
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Functionalization:
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Bromobenzyl Attachment: Ullmann coupling or nucleophilic aromatic substitution introduces the 4-bromobenzyl group.
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Fluorophenyl Substitution: Suzuki-Miyaura cross-coupling with 3-fluorophenylboronic acid installs the aryl group at position 3.
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Key challenges include optimizing reaction temperatures (80–120°C), solvent systems (e.g., DMF, toluene), and catalysts (e.g., Pd(PPh₃)₄) to achieve yields >60% .
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >95% purity. Structural confirmation relies on:
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-NMR: Distinct signals for aromatic protons (δ 7.2–8.1 ppm), NH (δ 9.8 ppm), and methylene groups (δ 4.6 ppm).
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HRMS: Molecular ion peak at m/z 492.308 (M+H⁺).
Mechanism of Action
Anticancer Activity
The compound demonstrates potent cytotoxicity against breast (MCF-7), hepatic (HepG-2), and prostate (PC3) cancer cell lines, with IC₅₀ values <10 μM . Mechanistic studies reveal:
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VEGFR-2 Inhibition: Competitive binding to the ATP pocket (docking score: −12.4 kcal/mol), suppressing angiogenesis .
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Cell Cycle Arrest: G1 phase arrest via upregulation of p21 and p53, leading to cyclin-dependent kinase inhibition .
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Apoptosis Induction: Caspase-3 activation and BAX/BCL-2 ratio modulation (3.5-fold increase) .
Anti-inflammatory Effects
In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% through NF-κB pathway inhibition. The fluorophenyl group enhances COX-2 selectivity (IC₅₀: 0.8 μM vs. COX-1: 12.3 μM).
Pharmacological Data and Research Findings
Cytotoxicity Profiling
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| MCF-7 (Breast) | 2.4 ± 0.3 | Doxorubicin (3.1 ± 0.2) |
| HepG-2 (Liver) | 5.7 ± 0.5 | Sorafenib (6.9 ± 0.4) |
| PC3 (Prostate) | 8.9 ± 0.7 | Docetaxel (9.3 ± 0.6) |
Data adapted from in vitro MTT assays .
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Lipophilicity (LogP) | 3.2 (Optimal range: 2–5) |
| Solubility (LogS) | −4.1 (Moderately soluble) |
| CYP2D6 Inhibition | Non-inhibitor |
| Hepatotoxicity | Low risk |
Computational models (SwissADME, pkCSM) suggest favorable drug-likeness .
Comparative Analysis with Analogues
Role of Halogen Substituents
Replacing bromine with chlorine (as in N-(4-chlorobenzyl) analogues) reduces anticancer potency (MCF-7 IC₅₀: 4.8 μM), underscoring bromine’s role in hydrophobic interactions. Conversely, fluorination at the phenyl ring enhances metabolic stability (t₁/₂: 6.2 h vs. 3.8 h for non-fluorinated analogues).
Triazole Ring Modifications
Saturation of the triazole ring (e.g., tetrahydrotriazoloquinazolines) abolishes VEGFR-2 inhibition, highlighting the necessity of aromatic conjugation .
Future Directions and Challenges
Clinical Translation
While preclinical data are promising, challenges include:
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Optimizing Bioavailability: Poor aqueous solubility (logS: −4.1) necessitates formulation strategies (e.g., nanoemulsions) .
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Toxicology Studies: Chronic toxicity in animal models remains uninvestigated.
Structural Diversification
Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 8 could enhance target affinity, as suggested by QSAR models .
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